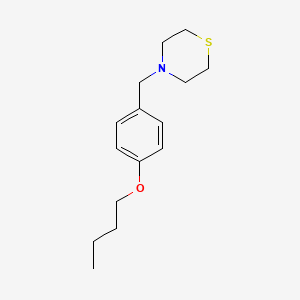

![molecular formula C17H15FN4O4S B4579599 4-({[(2-fluorophenyl)amino]carbonyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4579599.png)

4-({[(2-fluorophenyl)amino]carbonyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4-({[(2-fluorophenyl)amino]carbonyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide often involves multi-step processes, starting from substituted benzaldehydes and hydrazinobenzenesulfonamide. These precursors undergo a series of reactions to introduce various substituents such as fluorine, hydroxy, and methoxy groups. The synthesis pathways are designed to achieve specific structural features that contribute to the compound's bioactivity, such as cytotoxicity and enzyme inhibition capabilities (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-({[(2-fluorophenyl)amino]carbonyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is characterized by the presence of sulfonamide groups, isoxazole rings, and fluorinated phenyl groups. These structural elements are crucial for the compound's interaction with biological targets. Crystallography studies provide insights into the compound's geometry, bond lengths, and angles, which are essential for understanding its reactivity and binding properties (Subashini et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 4-({[(2-fluorophenyl)amino]carbonyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is influenced by its functional groups. The sulfonamide group, in particular, is key to its biological activity, serving as a point of interaction with enzymes such as carbonic anhydrases. The fluorophenyl and isoxazole moieties contribute to the compound's selectivity and potency as an inhibitor (Altuğ et al., 2017).

Physical Properties Analysis

The physical properties of 4-({[(2-fluorophenyl)amino]carbonyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions, such as hydrogen bonding and van der Waals forces. Studies on similar compounds provide valuable data for predicting the physical properties of 4-({[(2-fluorophenyl)amino]carbonyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Ceylan et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-({[(2-fluorophenyl)amino]carbonyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are determined by its functional groups and molecular structure. Research on similar sulfonamide compounds has shown that these properties can significantly influence their biological activity and potential applications (Gul et al., 2016).

Scientific Research Applications

Metabolism and Disposition

- Disposition and Metabolism of SB-649868 : This study outlines the metabolism of SB-649868, a drug under development for insomnia, highlighting its elimination primarily via feces and identifying principal circulating components and metabolites in plasma extracts. The detailed metabolic pathways, including oxidation and rearrangement processes, are described, providing insights into the drug's disposition in humans (Renzulli et al., 2011).

Pharmacokinetics

- SLC-0111 in Advanced Solid Tumors : This Phase 1 study evaluated SLC-0111, a novel inhibitor targeting carbonic anhydrase IX, in patients with advanced solid tumors. It aimed to determine the drug's safety, tolerability, and pharmacokinetics to establish a recommended Phase 2 dose. The findings support the selection of 1000 mg/d as the recommended dose for further clinical trials, based on safety and pharmacokinetic data (McDonald et al., 2020).

Drug Effects and Safety

- Ebrotidine in Healthy Subjects : Research on ebrotidine, an H2-receptor antagonist with gastroprotective activity, assessed its tolerability and main pharmacokinetic parameters in healthy volunteers. This study highlights the drug's absorption rate, dose linearity, and elimination half-life, providing a comprehensive pharmacokinetic profile after repeated administration (Frías et al., 1997).

Chemical Analysis and Detection

- Identification of PhIP Metabolites : A study focusing on the identification of urine metabolites of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) after consumption of cooked chicken in humans. This research is crucial for understanding human metabolism of carcinogenic compounds found in cooked foods, providing methods for quantifying PhIP metabolites and insights into individual variations in metabolite excretion (Kulp et al., 2000).

properties

IUPAC Name |

1-(2-fluorophenyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O4S/c1-11-10-16(21-26-11)22-27(24,25)13-8-6-12(7-9-13)19-17(23)20-15-5-3-2-4-14(15)18/h2-10H,1H3,(H,21,22)(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHLYCUDFLTAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-fluorophenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)

![N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)

![2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4579541.png)

![propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4579546.png)

![ethyl 4-[(2-methoxyethyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4579550.png)

![6-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4579563.png)

![4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4579571.png)

![2-ethyl 4-isopropyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4579572.png)

![ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4579579.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4579604.png)

![N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4579611.png)

![1-phenyl-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4579622.png)

![N-(tert-butyl)-4-{[(cyclopropylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4579629.png)